molecular formula C15H17NO4 B2387991 5-(5,5-Dimethyl-3-oxo-cyclohex-1-enylamino)-2-hydroxy-benzoic acid CAS No. 343591-38-8

5-(5,5-Dimethyl-3-oxo-cyclohex-1-enylamino)-2-hydroxy-benzoic acid

Cat. No.: B2387991
CAS No.: 343591-38-8
M. Wt: 275.304
InChI Key: TURHQPZCTBDNOI-UHFFFAOYSA-N
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Description

5-(5,5-Dimethyl-3-oxo-cyclohex-1-enylamino)-2-hydroxy-benzoic acid is a complex organic compound with a unique structure that combines a cyclohexenone ring with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,5-Dimethyl-3-oxo-cyclohex-1-enylamino)-2-hydroxy-benzoic acid typically involves the reaction of 5,5-dimethyl-3-oxo-cyclohex-1-enylamine with 2-hydroxybenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-(5,5-Dimethyl-3-oxo-cyclohex-1-enylamino)-2-hydroxy-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-(5,5-Dimethyl-3-oxo-cyclohex-1-enylamino)-2-hydroxy-benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(5,5-Dimethyl-3-oxo-cyclohex-1-enylamino)-2-hydroxy-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethyl-3-oxocyclohex-1-enyl dimethylcarbamate
  • 4-(5,5-Dimethyl-3-oxo-cyclohex-1-enylamino)benzenesulfonamide

Uniqueness

5-(5,5-Dimethyl-3-oxo-cyclohex-1-enylamino)-2-hydroxy-benzoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-15(2)7-10(5-11(17)8-15)16-9-3-4-13(18)12(6-9)14(19)20/h3-6,16,18H,7-8H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURHQPZCTBDNOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC(=C(C=C2)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642208
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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